molecular formula C12H18N2O B13086879 2-amino-N-[(1S)-1-phenylpropyl]propanamide

2-amino-N-[(1S)-1-phenylpropyl]propanamide

Cat. No.: B13086879
M. Wt: 206.28 g/mol
InChI Key: BVPRIMPISJNHNB-UMJHXOGRSA-N
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Description

2-amino-N-[(1S)-1-phenylpropyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group attached to a propanamide backbone, with a phenylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(1S)-1-phenylpropyl]propanamide typically involves the reaction of a suitable amine with a propanamide derivative. One common method is the condensation of 1-phenylpropylamine with propionyl chloride under controlled conditions to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification methods ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(1S)-1-phenylpropyl]propanamide can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-amino-N-[(1S)-1-phenylpropyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-[(1S)-1-phenylpropyl]propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylpropyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propionamide: A simpler amide with a similar backbone but lacking the phenylpropyl substituent.

    Dopamine: A neurotransmitter with a similar amino group but different overall structure and function.

Uniqueness

2-amino-N-[(1S)-1-phenylpropyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-amino-N-[(1S)-1-phenylpropyl]propanamide

InChI

InChI=1S/C12H18N2O/c1-3-11(14-12(15)9(2)13)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9?,11-/m0/s1

InChI Key

BVPRIMPISJNHNB-UMJHXOGRSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC(=O)C(C)N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C(C)N

Origin of Product

United States

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